molecular formula C26H39NO2 B1389095 N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline CAS No. 1040680-39-4

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Cat. No.: B1389095
CAS No.: 1040680-39-4
M. Wt: 397.6 g/mol
InChI Key: YYIFHWLSOGXYDL-UHFFFAOYSA-N
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Description

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline is a complex organic compound with the molecular formula C26H39NO2 and a molecular weight of 397.59 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a phenoxy group, and a heptyloxy group attached to an aniline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline: Unique due to its combination of tert-butyl, phenoxy, and heptyloxy groups.

    N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(methoxy)aniline: Similar structure but with a methoxy group instead of a heptyloxy group.

    N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(ethoxy)aniline: Similar structure but with an ethoxy group instead of a heptyloxy group.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly useful in proteomics research and other scientific applications .

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)propyl]-3-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2/c1-6-7-8-9-10-18-28-25-13-11-12-23(19-25)27-20-21(2)29-24-16-14-22(15-17-24)26(3,4)5/h11-17,19,21,27H,6-10,18,20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIFHWLSOGXYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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